4-Butyl-2-nitroaniline
Overview
Description
4-Butyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a butyl group attached to the fourth carbon of the benzene ring and a nitro group attached to the second carbon
Mechanism of Action
Target of Action
4-Butyl-2-nitroaniline is a nitroaniline derivative It’s known that nitroaniline compounds often interact with enzymes and proteins involved in cellular processes .
Mode of Action
Nitroaniline compounds generally undergo a series of reactions, including nitration and conversion from the nitro group to an amine . These reactions can alter the function of the compound’s targets, leading to changes in cellular processes .
Biochemical Pathways
Nitroaniline compounds are known to be involved in various biochemical reactions, such as coupling and condensation . These reactions can lead to the synthesis of new compounds and affect downstream biochemical pathways .
Pharmacokinetics
Similar compounds like 2-methoxy-4-nitroaniline are predominantly excreted in urine, with low tissue distribution and relatively slow clearance . These properties can impact the bioavailability of the compound .
Result of Action
Nitroaniline compounds can cause various changes in cellular processes due to their interactions with biological targets . These changes can lead to alterations in cellular function .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the stability and efficacy of the compound can be affected by factors such as temperature, pH, and the presence of other compounds . .
Biochemical Analysis
Biochemical Properties
For instance, they can undergo diazotization, which allows access to dinitrobenzenes
Cellular Effects
The cellular effects of 4-Butyl-2-nitroaniline are not well-documented. Nitroanilines can have significant effects on cells. For example, they can affect the basicity of a compound, which can destabilize the conjugate acid . This could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Nitroanilines can undergo various reactions, such as diazotization This process involves the removal of a nitro group and the production of dinitrobenzenes
Temporal Effects in Laboratory Settings
It is known that nitroanilines can be chemically resistant and non-biodegradable . This suggests that this compound could have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that nitroanilines can have toxic effects . Therefore, it is possible that high doses of this compound could have adverse effects in animal models.
Metabolic Pathways
Nitroanilines can be involved in various metabolic reactions . For example, they can undergo diazotization, which allows access to dinitrobenzenes
Transport and Distribution
It is known that nitroanilines can interact with various transporters or binding proteins . This suggests that this compound could have effects on its localization or accumulation within cells and tissues.
Subcellular Localization
It is known that nitroanilines can be localized to various subcellular compartments . This suggests that this compound could be directed to specific compartments or organelles, potentially affecting its activity or function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-nitroaniline typically involves a multi-step process. One common method is the nitration of 4-butylaniline. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position .
Industrial Production Methods
On an industrial scale, this compound can be produced by the reaction of 4-nitrochlorobenzene with butylamine. This reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Major Products Formed
Reduction: The major product is 4-butyl-2-aminobenzene.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
4-Butyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar structure but with the nitro group at the second position.
3-Nitroaniline: Similar structure but with the nitro group at the third position.
4-Nitroaniline: Similar structure but without the butyl group.
Uniqueness
4-Butyl-2-nitroaniline is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to other nitroanilines.
Properties
IUPAC Name |
4-butyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-4-8-5-6-9(11)10(7-8)12(13)14/h5-7H,2-4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKSJFYIAHRHCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074602 | |
Record name | Benzenamine, 4-butyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-22-7 | |
Record name | 4-Butyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3663-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butyl-2-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-butyl-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-butyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butyl-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Butyl-2-nitroaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V4YCA6UEZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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